molecular formula C10H13ClO2S B13321601 4-Phenylbutane-1-sulfonyl chloride

4-Phenylbutane-1-sulfonyl chloride

Katalognummer: B13321601
Molekulargewicht: 232.73 g/mol
InChI-Schlüssel: STNOVOXCNZFDME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenylbutane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a phenyl group attached to a butane chain, which is further connected to a sulfonyl chloride group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Phenylbutane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-phenylbutane-1-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

C10H13SO3H+SOCl2C10H13ClO2S+SO2+HCl\text{C10H13SO3H} + \text{SOCl2} \rightarrow \text{C10H13ClO2S} + \text{SO2} + \text{HCl} C10H13SO3H+SOCl2→C10H13ClO2S+SO2+HCl

Industrial Production Methods: In industrial settings, the production of sulfonyl chlorides often involves the use of chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) as chlorinating agents. These methods are preferred due to their efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Although less common, the phenyl group can undergo oxidation under specific conditions to form sulfonyl derivatives with additional functional groups.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed:

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonyl Thiols: Formed by reaction with thiols

Wissenschaftliche Forschungsanwendungen

4-Phenylbutane-1-sulfonyl chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Phenylbutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonyl thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

    Benzenesulfonyl Chloride: Similar in structure but with a benzene ring instead of a phenylbutane chain.

    Toluene-4-sulfonyl Chloride: Contains a toluene group instead of a phenylbutane chain.

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a methane group.

Uniqueness: 4-Phenylbutane-1-sulfonyl chloride is unique due to its extended butane chain, which provides additional flexibility and reactivity compared to simpler sulfonyl chlorides. This structural feature allows for the synthesis of more complex and diverse sulfonyl derivatives .

Eigenschaften

Molekularformel

C10H13ClO2S

Molekulargewicht

232.73 g/mol

IUPAC-Name

4-phenylbutane-1-sulfonyl chloride

InChI

InChI=1S/C10H13ClO2S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

InChI-Schlüssel

STNOVOXCNZFDME-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCCCS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.